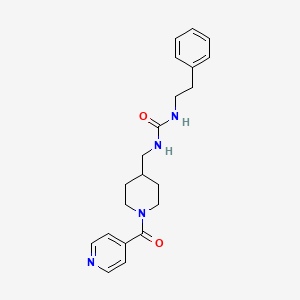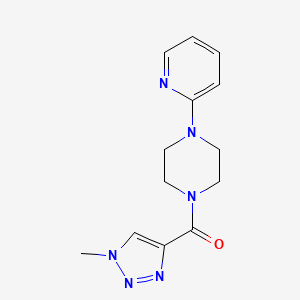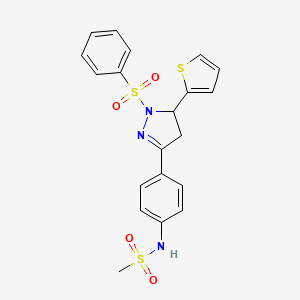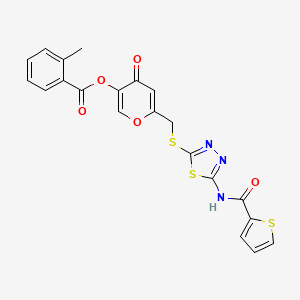![molecular formula C7H9N5O B2646837 {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine CAS No. 1332492-79-1](/img/structure/B2646837.png)
{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine” is a chemical compound with the CAS Number: 1332492-79-1 . It has a molecular weight of 179.18 . The IUPAC name for this compound is (6-methoxy- [1,2,4]triazolo [4,3-b]pyridazin-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N5O/c1-13-7-3-2-5-9-10-6 (4-8)12 (5)11-7/h2-3H,4,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Heterocyclic compounds like pyridazine analogs exhibit considerable pharmaceutical importance. A study detailed the synthesis of a related compound, highlighting its structural elucidation through spectroscopic techniques and the potential for pharmaceutical applications due to the significance of such heterocycles in drug discovery. This research emphasizes the importance of detailed structural analysis, including density functional theory (DFT) calculations and Hirshfeld surface studies, for understanding the properties and potential applications of these compounds in medicinal chemistry (Sallam et al., 2021).
Antimicrobial Activities
- A new series of derivatives starting from 4-methoxyaniline was synthesized, demonstrating moderate to very good antibacterial and antifungal activities. This underscores the potential of such heterocyclic compounds in developing new antimicrobial agents, highlighting their relevance in addressing drug resistance and the need for new therapeutic options (Thomas, Adhikari, & Shetty, 2010).
Antitumor and Antiproliferative Activities
- The synthesis of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents was investigated, showing moderate to potent antiproliferative activity. This study presents the compound's mechanism of action, which involves inhibiting tubulin polymerization and disrupting tubulin microtubule dynamics, suggesting significant potential in cancer therapy (Xu et al., 2016).
Antioxidant Properties
- The antioxidant abilities of newly synthesized derivatives were evaluated, with some compounds showing significant activity in both DPPH and FRAP assays. These findings indicate the potential of such compounds in developing antioxidant agents, which can be crucial in managing oxidative stress-related diseases (Shakir, Ali, & Hussain, 2017).
Mecanismo De Acción
While the exact mechanism of action for “{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine” is not specified, compounds with similar structures have been used as inhibitors of receptor tyrosine kinase c-Met .
It is stored at a temperature of 28 C . The compound’s InChI key is WQYXENOQBPTBAC-UHFFFAOYSA-N .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Direcciones Futuras
Propiedades
IUPAC Name |
(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7/h2-3H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYXENOQBPTBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CN)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2646754.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2646758.png)


![5-Bromo-2-[(thiophen-2-yl)carbonyl]-1-benzofuran](/img/structure/B2646764.png)
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2646765.png)


![N-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2646768.png)


